4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
4-(1,3-Benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrazolo[3,4-b]quinolinone core substituted with a 1,3-benzodioxol-5-yl group at position 4 and methyl groups at positions 3 and 7,5. The compound is synthesized via multi-step reactions involving dimedone, substituted pyrazoles, and aromatic aldehydes, followed by functionalization with acylating agents like furoyl chloride . Characterization typically includes elemental analysis, NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-10-16-17(11-4-5-14-15(6-11)26-9-25-14)18-12(21-19(16)23-22-10)7-20(2,3)8-13(18)24/h4-6,17H,7-9H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOOLTINJRWUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazoloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product. Advanced purification techniques, such as chromatography, would be employed to isolate the compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: : Addition reactions may involve the use of electrophiles or nucleophiles to add new functional groups to the compound.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicine: : It may have therapeutic properties and could be investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It may be used in biological studies to understand its interactions with biological targets and pathways.
Industry: : It could be utilized in the development of new materials, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and inferred functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Pyrazoloquinolinone Derivatives
Structural and Electronic Differences
- In contrast, the 4-chlorophenyl substituent (CAS 370588-24-2) increases lipophilicity, which may improve membrane permeability but reduce solubility . Furan-2-carbonyl derivatives (P1–P10) exhibit a conjugated carbonyl system, likely influencing redox properties and antioxidant activity .
- Core Heterocycle Variations: The pyrazolo[3,4-b]quinolinone core in the target compound is distinct from the triazolopyridine system in ’s analog. The former has a fused pyrazole-quinoline structure, offering planar rigidity, while the latter’s triazole ring may confer metabolic stability .
Biological Activity
The compound 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 1376514-55-4) is a pyrazoloquinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazoloquinoline core with a benzodioxole substituent that may contribute to its biological properties.
Research indicates that pyrazole derivatives exhibit various biological activities through different mechanisms:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression. They target proteins such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cell proliferation and survival .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .
- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess significant antibacterial and antifungal activities against various pathogens .
Biological Activity Data
The following table summarizes some of the biological activities associated with pyrazole derivatives similar to the compound :
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of several pyrazole derivatives in human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects and enhanced the efficacy of doxorubicin when used in combination therapy. The study highlighted a specific derivative containing halogen substituents that showed superior activity compared to others .
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, researchers evaluated the impact of pyrazole compounds on cytokine production in macrophages. The findings suggested that these compounds effectively reduced the secretion of TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .
Q & A
What are the key considerations for optimizing the synthesis of this compound and its derivatives?
Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization. For example, intermediates like 3,7,7-trimethyl-substituted phenyl derivatives can be synthesized by reacting dimedone with 3-amino-5-methyl pyrazole, followed by aromatic aldehydes in DMF under reflux (2–3 hours) . Final derivatives are obtained via acyl chloride reactions (e.g., furoyl chloride). Optimization parameters include:
- Solvent selection : Polar aprotic solvents (DMF) enhance reaction rates for cyclization steps.
- Reaction time : Prolonged reflux (up to 24 hours) may improve yields in oxidation steps, as seen in analogous quinoline syntheses .
- Characterization : Use a combination of elemental analysis, HNMR (to confirm methyl and aromatic proton environments), IR (for carbonyl stretching ~1700 cm), and ESI-MS (to verify molecular ion peaks) .
How can researchers resolve contradictions in spectroscopic data across different synthetic batches?
Answer:
Discrepancies in NMR or IR spectra often arise from conformational isomers or residual solvents. Methodological steps include:
- Multi-spectral cross-validation : Compare C NMR data to distinguish between regioisomers (e.g., pyrazole vs. quinoline ring substitutions) .
- Crystallographic analysis : If available, single-crystal X-ray diffraction can resolve ambiguities in molecular geometry .
- Computational validation : Use DFT calculations (B3LYP/6-31G*) to predict HNMR chemical shifts and match experimental data .
What computational methods are suitable for predicting the stability and reactivity of this compound?
Answer:
Advanced studies employ:
- DFT modeling : At the B3LYP/6-31G* level, calculate relative conformational energies to identify the most stable tautomers or rotamers (e.g., enol-keto equilibria in the pyrazole ring) .
- Transition state analysis : Locate energy barriers for reactions like acylations or oxidations using Gaussian or ORCA software .
- Solvent effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions and predict reaction pathways .
How can alternative synthetic routes improve yield or selectivity for this compound?
Answer:
Alternative pathways include:
- Beckmann rearrangement : For quinoline ring formation, use oxime intermediates in polyphosphoric acid to achieve higher regioselectivity .
- Ultrasound-assisted synthesis : Reduce reaction times (e.g., from hours to minutes) for cyclocondensation steps, as demonstrated in analogous pyrazoloquinoline syntheses .
- Catalytic optimization : Test Lewis acids (e.g., ZnCl) to enhance electrophilic aromatic substitution in aldehyde reactions .
What methodologies are recommended for evaluating the biological activity of this compound?
Answer:
For antioxidant or enzyme inhibition studies:
- DPPH assay : Measure radical scavenging activity at 517 nm, using ascorbic acid as a positive control .
- Ellman’s method : Quantify anticholinesterase activity by monitoring thiocholine formation at 412 nm .
- Dose-response curves : Use GraphPad Prism to calculate IC values and compare with reference inhibitors (e.g., galantamine for acetylcholinesterase) .
How can virtual screening tools prioritize derivatives for pharmacological testing?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., AChE or COX-2). Focus on hydrogen bonding with the benzodioxole moiety .
- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP for lipophilicity) and rule out derivatives with poor bioavailability .
- QSAR models : Train regression models on existing bioactivity data to predict IC values for novel analogs .
What experimental design strategies mitigate challenges in scaling up the synthesis?
Answer:
- DoE (Design of Experiments) : Use JMP or Minitab to optimize variables (temperature, stoichiometry) in small-scale trials before scaling .
- Flow chemistry : For oxidation steps (e.g., DDQ-mediated dehydrogenation), continuous flow systems improve heat transfer and reduce side reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
